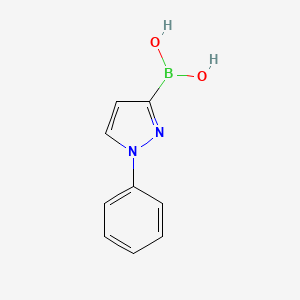

(1-Phenyl-1H-pyrazol-3-yl)boronic acid

Description

(1-Phenyl-1H-pyrazol-3-yl)boronic acid (CAS 1802503-32-7, molecular formula C₉H₉BN₂O₂, molecular weight 187.99 g/mol) is a heterocyclic boronic acid derivative characterized by a pyrazole ring substituted with a phenyl group at the 1-position and a boronic acid moiety at the 3-position . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules and pharmaceuticals. Its boronic acid group enables reversible interactions with diols and serine residues in enzymes, making it relevant in drug design, particularly for protease inhibition and cancer therapy . Storage under inert atmosphere at -20°C is recommended to prevent protodeboronation and oxidation .

Properties

IUPAC Name |

(1-phenylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSVUABZBOYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN(C=C1)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Phenyl-1H-pyrazole

The synthesis often begins with bromination of 1-phenyl-1H-pyrazole at the 3-position. Halogenation is achieved using reagents such as N-bromosuccinimide (NBS) under radical initiation. For example, 1-phenyl-1H-pyrazole treated with NBS (1.1–1.5 eq) and benzoyl peroxide (0.2 g) in chloroform at 40–70°C yields 3-bromo-1-phenyl-1H-pyrazole with >80% efficiency.

Miyaura Borylation of 3-Bromo-1-phenyl-1H-pyrazole

The brominated intermediate undergoes palladium-catalyzed borylation. A typical procedure involves:

-

3-bromo-1-phenyl-1H-pyrazole (1 eq), bis(pinacolato)diboron (1.2–2.4 eq), PdCl₂(PPh₃)₂ (1–5 mol%), and KOAc (3 eq) in dioxane at 80–90°C for 12–20 h.

-

Yields range from 75% to 91%, with purification via crystallization in methyl tert-butyl ether.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂ |

| Solvent | Dioxane/THF |

| Temperature | 80–90°C |

| Yield | 75–91% |

Direct C–H Borylation Using Iridium Catalysts

Iridium-Catalyzed Regioselective Borylation

Unactivated pyrazoles undergo direct C–H borylation at the 3-position using iridium complexes. A representative protocol includes:

-

1-phenyl-1H-pyrazole (1 eq), B₂pin₂ (1.5 eq), [Ir(COD)OMe]₂ (2 mol%), and dtbpy (4,4′-di-tert-butylbipyridine) in cyclohexane at 100°C for 24 h.

-

Regioselectivity is governed by steric and electronic factors, favoring the 3-position due to reduced steric hindrance.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | [Ir(COD)OMe]₂/dtbp |

| Solvent | Cyclohexane |

| Temperature | 100°C |

| Yield | 60–78% |

Triflate Intermediate Route

Triflation of 3-Hydroxy-1-phenyl-1H-pyrazole

3-Hydroxy-1-phenyl-1H-pyrazole is converted to the corresponding triflate using triflic anhydride (Tf₂O) in dichloromethane with triethylamine (TEA) at 0°C. The triflate serves as a superior leaving group for subsequent borylation.

Borylation of 3-Triflyloxy-1-phenyl-1H-pyrazole

The triflate undergoes Miyaura borylation under conditions similar to Section 1.2, yielding the boronic ester, which is hydrolyzed to the boronic acid using HCl or HOAc.

Key Data:

| Parameter | Value |

|---|---|

| Triflation Yield | 85% |

| Borylation Yield | 70–82% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Halogenation/Borylation | High yields, scalability | Multi-step, halogen waste |

| C–H Borylation | Atom-economic, one-pot | Requires specialized ligands |

| Triflate Route | Versatile for functionalization | Costly triflation reagents |

Challenges and Innovations

-

Regioselectivity Control : Directed borylation using NH or O-directing groups remains underexplored for pyrazoles.

-

Stability Issues : Boronic acids at the 3-position exhibit limited shelf life; pinacol ester derivatives are recommended for storage.

-

Green Chemistry : Recent advances employ microwave irradiation to reduce reaction times (e.g., 10 min at 120°C) .

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include phenyl-substituted pyrazoles, boronic esters, and various heterocyclic compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The ability to facilitate these reactions makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving (1-Phenyl-1H-pyrazol-3-yl)boronic acid

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds by coupling with aryl halides | Pd catalysts, base (K3PO4), EtOH |

| Oxidation | Converts to phenols or quinones | H2O2 or KMnO4 |

| Reduction | Produces alcohols or amines | LiAlH4 or NaBH4 |

| Substitution | Halogenation or alkylation reactions | N-bromosuccinimide or alkyl halides |

Biological Applications

Enzyme Inhibition and Therapeutics

Research has indicated that this compound exhibits potential as an enzyme inhibitor. Its boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly valuable in drug development for targeting diseases like cancer and inflammation .

Case Study 1: Antiproliferative Activity

A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against K562 leukemic cells. Treatment with a concentration of 10 µM resulted in a marked reduction in cell proliferation, indicating potential therapeutic applications in oncology.

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated through the synthesis of various derivatives. These derivatives were tested against several bacterial and fungal strains, showing effective inhibition against pathogens such as E. coli and Aspergillus niger, suggesting its potential use in treating infections .

Material Science and Industry

Applications in Material Development

This compound is also explored for its role in the production of advanced materials. Its unique properties contribute to the development of organic semiconductors and chemical sensors, which are essential for flexible electronics and environmental monitoring .

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate for targeted cancer therapies |

| Chemical Sensors | Detect specific biomolecules for diagnostics |

| Organic Electronics | Used in fabricating organic semiconductors |

| Agrochemicals | Development of environmentally friendly pesticides |

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity . This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues include:

| Compound Name | CAS Number | Substituents on Pyrazole Ring | Molecular Weight (g/mol) |

|---|---|---|---|

| (1-Phenyl-1H-pyrazol-3-yl)boronic acid | 1802503-32-7 | 1-Phenyl, 3-B(OH)₂ | 187.99 |

| (1-Phenyl-1H-pyrazol-4-yl)boronic acid | 1002334-12-4 | 1-Phenyl, 4-B(OH)₂ | 187.99 |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-55-7 | 1-Methyl, 4-B(OH)₂ | 125.92 |

| [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid | 344591-91-9 | 1-Methyl, 3-CF₃, 5-B(OH)₂ | 199.93 |

Key Observations :

- Positional Isomerism : The 3- vs. 4-boronic acid substitution (e.g., 1802503-32-7 vs. 1002334-12-4) alters electronic properties and steric accessibility, impacting binding affinity in enzyme inhibition .

- Substituent Effects : Methyl or trifluoromethyl groups (e.g., 847818-55-7, 344591-91-9) modulate lipophilicity and metabolic stability. The phenyl group in the target compound enhances π-π stacking in biological targets but may reduce solubility compared to methylated analogues .

Acidity and Reactivity

Boronic acid pKa values are critical for diol binding and catalytic activity:

| Compound | pKa (Experimental/Estimated) | Binding Affinity (Glucose, Kₐ) |

|---|---|---|

| This compound | ~8.5 (estimated) | Not reported |

| 3-AcPBA | ~9.2 | Low (Kₐ < 10 M⁻¹) |

| 4-MCPBA | ~8.8 | Moderate (Kₐ ~50 M⁻¹) |

| Phenylboronic acid | ~8.8 | High (Kₐ ~200 M⁻¹) |

Key Findings :

Key Insights :

- While direct IC₅₀ data for the target compound is lacking, structurally related boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models .

- Triazole-substituted analogues (e.g., FL-166) demonstrate potent protease inhibition, suggesting that pyrazole-based boronic acids could be optimized for antiviral activity .

Biological Activity

(1-Phenyl-1H-pyrazol-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing various findings from recent research studies, including data tables and case studies to provide a comprehensive overview.

Overview of Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing several pharmacological effects:

- Antiproliferative Activity : Research has shown that compounds derived from this pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving K562 leukemic cells demonstrated that treatment with these compounds led to the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase 9 .

- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. A series of derivatives were synthesized and tested against bacterial and fungal strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : Several studies have reported that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Synthesis of Derivatives

The synthesis of this compound derivatives often involves various methods, including Suzuki coupling reactions. This approach allows for the introduction of different aryl groups, enhancing the biological activity profile.

Table 1: Summary of Synthesized Derivatives and Their Activities

| Compound Name | Synthesis Method | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1-(4-Fluorophenyl)-1H-pyrazol-3-yl | Suzuki Coupling | Antiproliferative | 2.3 |

| 2-(5-Aryl)-4-Aryl thiazoles | Cyclocondensation | Antimicrobial | 6.25 (against MTB) |

| 3-(2-(1-Phenyl)-pyrazol-4-yl)vinyl | Cross-coupling | Anti-inflammatory | Not specified |

Case Studies

Case Study 1: Antiproliferative Effects on K562 Cells

In a study examining the effects of this compound on K562 cells, treatment with a concentration of 10 µM resulted in a significant reduction in proliferating cells. Flow cytometric analysis indicated that the proportion of BrdU-positive cells dropped from 40% in control samples to approximately 10% after treatment with the most active compounds .

Case Study 2: Antimicrobial Activity

A series of pyrazole-based chalcones derived from this compound were synthesized and screened against various bacterial strains. The results showed effective inhibition against E. coli and Aspergillus niger, indicating potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is one mechanism by which this compound exerts its antiproliferative effects.

- Inhibition of Pro-inflammatory Cytokines : The anti-inflammatory effects may be mediated by downregulating pro-inflammatory cytokines, although specific pathways require further investigation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (1-Phenyl-1H-pyrazol-3-yl)boronic acid, and what purification challenges arise?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used to synthesize aryl boronic acids, including pyrazole derivatives. For example, coupling 3-bromo-1-phenyl-1H-pyrazole with bis(pinacolato)diboron under palladium catalysis can yield the target compound. Key challenges include:

- Boroxine Formation : Boronic acids readily undergo trimerization to form boroxines, complicating purification. This is mitigated by using protecting groups (e.g., pinacol esters) during synthesis or employing anhydrous solvents like THF for isolation .

- Chromatography Limitations : Silica gel interactions with boronic acids can reduce yields; alternative purification methods (e.g., recrystallization or ion-exchange resins) are recommended .

Q. How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : The B NMR spectrum typically shows a peak near 30 ppm for the boronic acid group, while H/C NMR confirms the pyrazole and phenyl substituents. IR spectroscopy identifies B–O stretching (~1340 cm) and B–OH vibrations (~3200 cm) .

- LC-MS/MS : High-sensitivity LC-MS/MS in MRM mode quantifies impurities (e.g., residual boronic acid derivatives) at sub-ppm levels, critical for pharmaceutical-grade purity .

Q. What experimental precautions are necessary to prevent degradation during storage and handling?

- Methodological Answer :

- Moisture Control : Store under inert atmosphere (argon) at –20°C to avoid hydrolysis.

- Boroxine Mitigation : Use diol-containing stabilizers (e.g., mannitol) to suppress trimerization. For long-term storage, convert to pinacol esters and regenerate the boronic acid as needed .

Advanced Research Questions

Q. How can the binding kinetics of this compound with diol-containing biomolecules be quantitatively analyzed?

- Methodological Answer :

- Stopped-Flow Fluorescence : Measures rapid binding kinetics (millisecond resolution) with sugars like fructose or glycoproteins. The values correlate with thermodynamic affinity, enabling optimization of sensor designs .

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a carboxymethyl dextran-coated chip to study glycoprotein interactions. Adjust buffer pH and ionic strength to minimize non-specific binding .

Q. What computational approaches predict the binding affinity of this compound with proteasomes or other enzymatic targets?

- Methodological Answer :

- Molecular Docking : Compare the pyrazole-boronic acid scaffold to known proteasome inhibitors (e.g., bortezomib) using software like AutoDock. Focus on interactions with catalytic threonine residues.

- MD Simulations : Simulate binding stability in explicit solvent models (e.g., TIP3P water) to assess residence time and competitive displacement by substrates .

Q. How can MALDI-MS overcome boroxine interference during sequencing of boronic acid-conjugated peptides?

- Methodological Answer :

- Pinacol Derivatization : Pre-form boronic esters with pinacol to prevent dehydration. Use 2,5-dihydroxybenzoic acid (DHB) as a matrix for in situ esterification, enabling direct analysis of peptide libraries without purification .

- MS/MS Sequencing : Collision-induced dissociation (CID) fragments derivatized peptides, allowing de novo sequencing even with multiple boronic acid moieties .

Q. What role does this boronic acid play in designing stimuli-responsive polymers for drug delivery?

- Methodological Answer :

- Diol-Responsive Hydrogels : Incorporate the boronic acid into poly(N-isopropylacrylamide) (PNIPAM) copolymers. At physiological pH, the polymer swells in response to glucose, enabling insulin release. Thermal stability is assessed via thermogravimetric analysis (TGA) .

Methodological Comparison Table

Key Research Gaps and Future Directions

- Structural Studies : Co-crystallization with proteasomes or kinases to elucidate binding modes (using SHELXL for refinement) .

- In Vivo Efficacy : Evaluate pharmacokinetics in murine cancer models, focusing on blood-brain barrier penetration for glioblastoma applications .

- Green Synthesis : Develop solvent-free mechanochemical methods to reduce boroxine formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.